molecular formula C21H21ClN2O3S2 B2676182 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-ethylbenzyl)thiophene-2-carboxamide CAS No. 1251693-44-3

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-ethylbenzyl)thiophene-2-carboxamide

Cat. No.: B2676182
CAS No.: 1251693-44-3
M. Wt: 448.98
InChI Key: ALYOVXJNSGSRHN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a methylsulfamoyl group, and a thiophene ring. These groups suggest that the compound may have interesting chemical properties and potential applications .


Synthesis Analysis

While specific synthesis methods for this compound are not available, thiophene derivatives are often synthesized through condensation reactions, such as the Gewald reaction, the Paal–Knorr synthesis, the Fiesselmann synthesis, and the Hinsberg synthesis .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The chlorophenyl and methylsulfamoyl groups are likely to add significant steric bulk, which could influence the compound’s reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing thiophene rings are known to undergo a variety of reactions, including electrophilic substitution .


Physical And Chemical Properties Analysis

Based on the functional groups present, this compound is likely to be a solid at room temperature. It may also have significant polarity due to the presence of the sulfamoyl group .

Scientific Research Applications

Carbonic Anhydrase Inhibition

A study conducted by Supuran, Maresca, Gregáň, and Remko (2013) explored aromatic sulfonamides as inhibitors of carbonic anhydrase (CA) isoenzymes. Although the exact compound was not studied, similar sulfonamide structures were tested, revealing nanomolar inhibitory concentration against four CA isoenzymes (hCA I, II, IV, XII). This indicates potential for similar compounds in targeting carbonic anhydrases, which are significant in various physiological processes and disease conditions (Supuran et al., 2013).

Antimicrobial Activity

Spoorthy, Kumar, Rani, and Ravindranath (2021) synthesized and evaluated a series of thiophene-2-carboxamide derivatives for antimicrobial activity. Their research demonstrated the potential of such compounds, including those similar to 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-ethylbenzyl)thiophene-2-carboxamide, in combating microbial infections (Spoorthy et al., 2021).

Solvatochromic Studies

Patil, Melavanki, Kapatkar, Ayachit, and Saravanan (2011) conducted research on the solvatochromic properties of carboxamides, including those with thiophene structures. They analyzed the absorption and fluorescence spectra in various solvents, providing insights into the photophysical behavior of similar compounds, which could be relevant for applications in materials science or molecular electronics (Patil et al., 2011).

Fluorescence Quenching Studies

Another study by Patil, Melavanki, Nagaraja, Patil, Sanningannavar, Kapatkar (2013) examined the fluorescence quenching of a carboxamide compound in the presence of aniline and carbon tetrachloride. Their findings on the interaction mechanisms and quenching rate parameters provide valuable data for the photophysical characterization of similar thiophene-carboxamides, which could be important in fluorescence-based sensors or imaging applications (Patil et al., 2013).

Future Directions

Given the interesting structure of this compound and the known biological activity of other thiophene derivatives, it could be worthwhile to investigate the biological properties of this compound in more detail .

Properties

IUPAC Name

3-[(4-chlorophenyl)-methylsulfamoyl]-N-[(4-ethylphenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3S2/c1-3-15-4-6-16(7-5-15)14-23-21(25)20-19(12-13-28-20)29(26,27)24(2)18-10-8-17(22)9-11-18/h4-13H,3,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYOVXJNSGSRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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